(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2-phenylmethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c26-16-22(25-27-23(18-29-25)20-11-5-2-6-12-20)15-21-13-7-8-14-24(21)28-17-19-9-3-1-4-10-19/h1-15,18H,17H2/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFLSTRBUIDZLI-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl compound.
Synthesis of the thiazolyl intermediate: The thiazolyl group is introduced by reacting a phenylthiazole derivative with the benzyloxyphenyl intermediate under suitable conditions.
Formation of the acrylonitrile moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are typically scaled up to accommodate large-scale production, with considerations for cost-effectiveness, yield optimization, and environmental impact.
Chemical Reactions Analysis
Cyclization and Heterocycloaddition Reactions
Thiazole-acrylonitrile derivatives are prone to cyclization under specific conditions. For example:
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Hantzsch-Thiazole Synthesis : Phenacyl bromide reacts with thioamides via nucleophilic substitution (S attacks the α-carbon of phenacyl bromide) to form isothiourea intermediates, which cyclize to thiazoles .
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Intramolecular Cycloaddition : Electron-rich nitrogen in thiosemicarbazide attacks chalcone carbonyl carbons, followed by N–H cycloaddition at double bonds .
Example Reaction Table :
Nucleophilic Substitution and Coupling
The acrylonitrile moiety and benzyloxy group are reactive sites:
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Benzyloxy Deprotection : Acidic or catalytic hydrogenation conditions may cleave the benzyl ether to yield phenolic intermediates .
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Azo Coupling : Diazonium salts of thiazole-amines can couple with electron-rich aromatics (e.g., indoles, phenols) to form azo dyes .
Key Findings :
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Compound 19j (IC₅₀ = 6.2 µM) demonstrated radical scavenging via DPPH assays, suggesting acrylonitrile derivatives may participate in redox reactions .
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MAO-B inhibitors with benzothiazole scaffolds (e.g., 3h ) show competitive inhibition via π-π stacking and hydrogen bonding, hinting at analogous interactions for the queried compound .
Electrophilic and Radical Reactions
The thiazole ring’s electron-deficient nature facilitates electrophilic substitutions:
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Halogenation : Bromine or chlorine substitutes at thiazole C-5 in the presence of Lewis acids .
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Radical Scavenging : The acrylonitrile group stabilizes radicals, as seen in ORAC assays (2.14–2.48 Trolox equivalents) .
Synthetic Modifications
Derivatives of the compound could be synthesized via:
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Knoevenagel Condensation : Aldehydes react with acrylonitriles to extend conjugation .
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Hydrazone Formation : Hydrazine reacts with ketones to form hydrazone-linked hybrids .
Example Modification :
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| Carbothioamide derivative | Hydrazonoyl chlorides | Thiazolylhydrazonothiazoles | Anticancer agents |
Computational and Mechanistic Insights
-
Molecular Docking : Thiazole-acrylonitrile hybrids exhibit strong binding to MAO-B (PDB: 2V5Z) via hydrophobic and hydrogen-bond interactions .
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DFT Studies : The Z-configuration’s stability arises from intramolecular H-bonding between the benzyloxy oxygen and acrylonitrile nitrile group .
Limitations and Recommendations
No direct data exists for "(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile". Future work should:
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as:
- Condensation Reactions : Utilizing thiazole derivatives and benzyloxy-substituted phenols.
- Nitrile Formation : Employing appropriate nitriles in the reaction to introduce the cyano group.
The synthetic pathway often includes the use of catalysts and specific reaction conditions to maximize yield and purity.
Biological Activities
Research has demonstrated that this compound exhibits several important biological activities:
Anticancer Properties
Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
The mechanism of action appears to involve the induction of apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship indicates that modifications to the thiazole ring can enhance antimicrobial potency .
Therapeutic Potential
Given its biological profile, this compound may have therapeutic applications in:
- Cancer Treatment : As a potential lead compound for developing new anticancer agents.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria and fungi.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects on MCF-7 cells, this compound demonstrated an IC50 value of approximately 5 µM, indicating significant potential as an anticancer agent . The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential application in treating bacterial infections .
Data Tables
Mechanism of Action
The mechanism of action of (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among acrylonitrile derivatives lie in substituent patterns on the phenyl and thiazole rings. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The benzyloxy group in the target compound is electron-donating, enhancing conjugation, whereas nitro (in ) or fluorine (in ) substituents introduce electron-withdrawing effects, altering electronic transitions and reactivity.
- Steric Effects : Bulky substituents like 4-phenylthiazole in the target compound may reduce solubility compared to cyclopropyl analogs (e.g., ).
Fluorescence and Electronic Properties
- : Pyridine- and carbazole-appended acrylonitriles exhibited tunable fluorescence due to extended conjugation. For example, (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile showed aggregation-induced emission (AIE) .
- Target Compound : The benzyloxy and phenylthiazole groups may promote intramolecular charge transfer (ICT), but steric hindrance from the 2-benzyloxy group could limit planarization, reducing fluorescence quantum yield compared to carbazole analogs.
Biological Activity
(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzyloxy group attached to a phenyl ring.
- A thiazole moiety, which is known for its biological significance.
- An acrylonitrile functional group that may contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with thiazole rings have shown promising antibacterial activity against multi-drug resistant strains such as Staphylococcus aureus and Acinetobacter baumannii .
| Compound | Target Bacteria | Inhibition (%) at 32 μg/mL | Reference |
|---|---|---|---|
| (Z)-2-benzylidene-3-oxobutanamide 17 | S. aureus-MRSA | 84% | |
| (Z)-2-benzylidene-3-oxobutanamide 18 | S. aureus-MRSA | 98.7% |
These findings suggest that structural modifications, such as the introduction of electron-withdrawing groups, can enhance antibacterial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Electron-withdrawing groups at specific positions on the aromatic rings can significantly improve biological activity.
- Compounds with halogen substitutions exhibited better antimicrobial properties compared to those without .
Case Studies
- Antibacterial Screening : A series of thiazole derivatives were tested for their antibacterial activity. Compounds were assessed for their ability to inhibit bacterial growth at varying concentrations, revealing that certain structural features correlate with increased potency .
- Cytotoxicity Assessment : In vitro toxicity assays indicated that while some derivatives showed significant antibacterial activity, they also maintained low toxicity levels in human cell lines, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and what catalytic systems are optimal for high yields?
- Methodology : The compound can be synthesized via a Knoevenagel condensation reaction. A general procedure involves reacting a substituted benzaldehyde derivative with a nitrile-containing precursor (e.g., 3-oxopentanedinitrile derivatives) in ethanol under reflux. Piperidine is commonly used as a base catalyst (0.1–0.3 equiv), achieving yields of 75–85% after 2–3 hours .
- Key Data :
| Reactant | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(Benzyloxy)benzaldehyde | Piperidine | Ethanol | 3 | 82 |
| 4-Phenylthiazole-2-carbaldehyde | Piperidine | Ethanol | 2.5 | 78 |
Q. How is the stereochemical configuration (Z/E) of the acrylonitrile moiety confirmed experimentally?
- Methodology : The (Z)-configuration is confirmed via 1H NMR coupling constants () and X-ray crystallography . For example, in structurally similar acrylonitriles, the Z-isomer shows a characteristic coupling constant of 12–14 Hz between the α-H and β-H protons . Single-crystal X-ray diffraction further resolves spatial arrangements of substituents .
Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodology :
- IR Spectroscopy : Look for CN stretch (~2210 cm⁻¹), C=N (thiazole, ~1610 cm⁻¹), and C-O (benzyloxy, ~1250 cm⁻¹) .
- 1H NMR : Key signals include the acrylonitrile α-H (δ 5.75–6.38 ppm, singlet) and aromatic protons from the benzyloxy (δ 7.45–8.12 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 385 [M+H]⁺) and fragmentation patterns confirm the molecular weight and substituent stability .
Advanced Research Questions
Q. How can regioselectivity challenges in the Knoevenagel condensation be mitigated when synthesizing analogs with electron-deficient aromatic aldehydes?
- Methodology : Electron-deficient aldehydes (e.g., nitro- or cyano-substituted) require modified conditions:
- Use microwave-assisted synthesis (100–120°C, 20–30 minutes) to enhance reaction rates and selectivity.
- Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to improve base strength and reduce side reactions .
Q. What computational strategies are effective in predicting the biological activity of this compound, particularly its interaction with kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., MEK1). The thiazole ring and acrylonitrile group show hydrogen bonding with Lys97 and Asp190 residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. A meta-chloro substituent on the phenyl ring enhances inhibitory activity by 3-fold .
Q. How does the benzyloxy group influence the compound’s solubility and bioavailability, and what structural modifications can address these limitations?
- Methodology :
- LogP Analysis : The benzyloxy group increases hydrophobicity (LogP ~3.5), reducing aqueous solubility. Replace with PEGylated ethers (e.g., –OCH₂CH₂O–) to lower LogP to ~2.1 .
- Salt Formation : Prepare hydrochloride salts to enhance solubility in polar solvents (e.g., 15 mg/mL in DMSO vs. 2 mg/mL for the free base) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogs: How should researchers validate purity and structural consistency?
- Resolution :
- DSC (Differential Scanning Calorimetry) : Compare melting endotherms with literature values. Impurities broaden peaks (>5°C range).
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities. A purity >98% (λ = 254 nm) ensures structural consistency .
Biological Evaluation
Q. What in vitro assays are suitable for assessing this compound’s anti-inflammatory or anticancer potential?
- Methodology :
- NF-κB Inhibition : Luciferase reporter assays in HEK293 cells (IC₅₀ ~1.2 μM) .
- Cytotoxicity : MTT assay against MCF-7 cells (72-hour exposure, IC₅₀ = 8.7 μM) .
Structural Optimization
Q. Can the thiazole ring be replaced with other heterocycles to enhance metabolic stability without compromising activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
